molecular formula C12H19BrO2 B15083203 2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate CAS No. 5432-90-6

2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate

Cat. No.: B15083203
CAS No.: 5432-90-6
M. Wt: 275.18 g/mol
InChI Key: GTNOPRWOXOADHY-UHFFFAOYSA-N
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Description

2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C12H19BrO2 and a molecular weight of 275.1821 g/mol. It is characterized by a cyclopropane ring substituted with a bromoethyl group, a dimethyl group, and a methylprop-1-enyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid with bromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in cycloaddition reactions, forming new ring structures that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate: Similar structure but with an ethyl ester group instead of a bromoethyl group.

    2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate: Similar structure but with different substituents on the cyclopropane ring.

Uniqueness

2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is unique due to its bromoethyl group, which allows for versatile chemical modifications and reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

CAS No.

5432-90-6

Molecular Formula

C12H19BrO2

Molecular Weight

275.18 g/mol

IUPAC Name

2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H19BrO2/c1-8(2)7-9-10(12(9,3)4)11(14)15-6-5-13/h7,9-10H,5-6H2,1-4H3

InChI Key

GTNOPRWOXOADHY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCCBr)C

Origin of Product

United States

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